molecular formula C13H14BrN3O4 B11548448 2-[N'-(6-Bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazino]-N-isopropyl-2-oxo-acetamide

2-[N'-(6-Bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazino]-N-isopropyl-2-oxo-acetamide

Cat. No.: B11548448
M. Wt: 356.17 g/mol
InChI Key: ZUKJISHYDIWTBF-PJQLUOCWSA-N
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Description

2-[N’-(6-Bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazino]-N-isopropyl-2-oxo-acetamide is a complex organic compound that features a benzo[1,3]dioxole ring substituted with a bromine atom and a hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N’-(6-Bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazino]-N-isopropyl-2-oxo-acetamide typically involves the condensation of 6-bromo-benzo[1,3]dioxole-5-carboxaldehyde with hydrazine derivatives. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature conditions . The resulting Schiff base is then reacted with N-isopropyl-2-oxo-acetamide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[N’-(6-Bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazino]-N-isopropyl-2-oxo-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[1,3]dioxole derivatives.

Scientific Research Applications

2-[N’-(6-Bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazino]-N-isopropyl-2-oxo-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[N’-(6-Bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazino]-N-isopropyl-2-oxo-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The presence of the benzo[1,3]dioxole ring and the hydrazino group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-benzo[1,3]dioxole-5-carboxaldehyde: A precursor in the synthesis of the target compound.

    N-isopropyl-2-oxo-acetamide: Another precursor used in the synthesis.

    Benzo[1,3]dioxole derivatives: Compounds with similar structural features but different substituents.

Uniqueness

2-[N’-(6-Bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazino]-N-isopropyl-2-oxo-acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H14BrN3O4

Molecular Weight

356.17 g/mol

IUPAC Name

N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-propan-2-yloxamide

InChI

InChI=1S/C13H14BrN3O4/c1-7(2)16-12(18)13(19)17-15-5-8-3-10-11(4-9(8)14)21-6-20-10/h3-5,7H,6H2,1-2H3,(H,16,18)(H,17,19)/b15-5+

InChI Key

ZUKJISHYDIWTBF-PJQLUOCWSA-N

Isomeric SMILES

CC(C)NC(=O)C(=O)N/N=C/C1=CC2=C(C=C1Br)OCO2

Canonical SMILES

CC(C)NC(=O)C(=O)NN=CC1=CC2=C(C=C1Br)OCO2

Origin of Product

United States

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